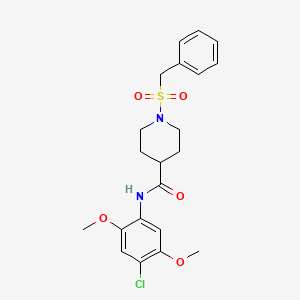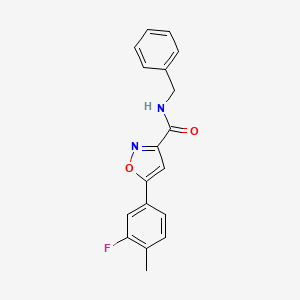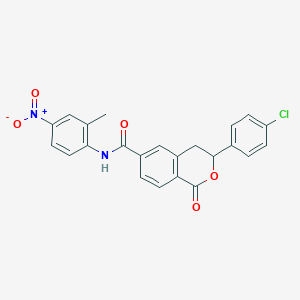![molecular formula C23H28N6O4 B14983286 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B14983286.png)
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a trimethoxyphenyl group
Métodos De Preparación
The synthesis of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as 2-methylpyrimidine and dimethylamine.
Substitution Reactions: The dimethylamino group is introduced into the pyrimidine ring through nucleophilic substitution reactions.
Coupling Reactions: The pyrimidine derivative is then coupled with 4-aminophenyl isocyanate to form the urea linkage.
Final Assembly:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the urea linkage, leading to the formation of amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure optimal reaction rates.
Aplicaciones Científicas De Investigación
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings, due to its structural versatility.
Mecanismo De Acción
The mechanism of action of 1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of specific signaling pathways, ultimately leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share a pyrimidine core, but differ in their substituents and specific molecular targets.
Dasatinib: Another tyrosine kinase inhibitor with a pyrimidine core, used in cancer therapy. It has different substituents and a broader spectrum of activity compared to this compound.
Nilotinib: Similar to Imatinib and Dasatinib, Nilotinib is used in cancer treatment and has a pyrimidine core with distinct substituents that confer unique properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H28N6O4 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C23H28N6O4/c1-14-24-20(13-21(25-14)29(2)3)26-15-7-9-16(10-8-15)27-23(30)28-17-11-18(31-4)22(33-6)19(12-17)32-5/h7-13H,1-6H3,(H,24,25,26)(H2,27,28,30) |
Clave InChI |
SEMHDXRRAWWSPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylpropyl {[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetate](/img/structure/B14983212.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14983227.png)

![N-(3-chloro-2-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983247.png)
![3-chloro-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983248.png)
![2-ethoxy-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14983253.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14983259.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14983263.png)
![5-chloro-3,6-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B14983267.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14983269.png)

![4-(3-hydroxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14983275.png)
![1-(2-bromoprop-2-en-1-yl)-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B14983280.png)

